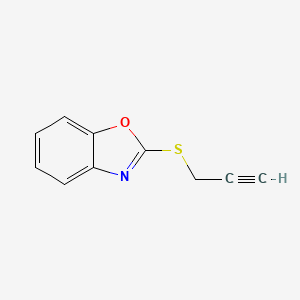

Benzoxazole, 2-(2-propynylthio)-

Description

Significance of Heterocyclic Compounds in Contemporary Chemical Sciences

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the chemical sciences. openaccessjournals.comlongdom.org Their prevalence is notable in a vast array of natural products, including essential biomolecules like nucleic acids, vitamins, and alkaloids. ijpsr.comzenodo.org This natural abundance underscores their inherent ability to interact with biological systems, making them a cornerstone of medicinal chemistry. zenodo.orgijnrd.org The unique electronic and structural properties conferred by heteroatoms such as nitrogen, oxygen, and sulfur lead to a diverse range of chemical reactivity and potential for intermolecular interactions. openaccessjournals.com Consequently, heterocyclic compounds are integral to the development of pharmaceuticals, agrochemicals, and functional materials. openaccessjournals.comijpsr.com Their structural versatility allows for fine-tuning of properties, making them indispensable tools for chemists in the design of new molecules with specific functions. openaccessjournals.com

The Benzoxazole (B165842) Core as a Privileged Structure in Organic and Medicinal Chemistry

Within the vast family of heterocycles, the benzoxazole core, an aromatic structure formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, holds a special status as a "privileged structure". researchgate.netrsc.org This term is used to describe molecular scaffolds that can bind to multiple, unrelated biological targets, thus exhibiting a broad spectrum of biological activities. researchgate.net The planar and relatively rigid nature of the benzoxazole system, combined with its capacity for various substitutions, makes it an attractive framework for the design of bioactive molecules. researchgate.netnih.gov

Benzoxazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.govnih.govresearchgate.net Their ability to act as isosteres of naturally occurring nucleic bases, such as adenine (B156593) and guanine, allows for potential interactions with biological macromolecules. nih.govjocpr.com This inherent bioactivity has led to the incorporation of the benzoxazole moiety into several commercially available drugs. nih.govnih.gov

Specific Research Focus on 2-Substituted Benzoxazole Derivatives

The C2 position of the benzoxazole ring is a primary site for chemical modification, and research into 2-substituted benzoxazole derivatives has been particularly fruitful. nih.govmdpi.com The introduction of various substituents at this position can significantly influence the compound's physical, chemical, and biological properties. nih.gov A multitude of synthetic methodologies have been developed to access a diverse library of these derivatives, including reactions of 2-aminophenols with aldehydes, carboxylic acids, and other electrophiles. rsc.orgorganic-chemistry.org

The research focus on 2-substituted benzoxazoles is driven by their demonstrated potential in medicinal chemistry. For instance, derivatives bearing aryl groups at the C2 position have been investigated as potent anti-inflammatory agents and selective COX-2 inhibitors. nih.govnih.gov Other substitutions have led to compounds with promising anticancer, antimicrobial, and antiproliferative activities. nih.govnih.govnih.gov The structure-activity relationship (SAR) studies of these derivatives are a crucial aspect of the research, providing insights for the rational design of new and more effective therapeutic agents. nih.govresearchgate.net

Overview of Research Trajectories for Benzoxazole, 2-(2-propynylthio)-

While extensive research exists for a wide range of 2-substituted benzoxazoles, specific investigations into Benzoxazole, 2-(2-propynylthio)- are less documented in publicly available literature. However, based on the known reactivity of its constituent parts—the benzoxazole scaffold and the 2-propynylthio group—potential research trajectories can be delineated.

The 2-propynylthio group, containing a terminal alkyne, is a versatile functional handle for further chemical transformations. This opens up possibilities for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which would allow for the facile linkage of the benzoxazole scaffold to other molecules of interest, including biomolecules, polymers, or fluorescent tags. This modular approach is highly valuable in drug discovery and materials science for creating complex architectures.

Furthermore, the sulfur linkage at the 2-position of the benzoxazole core is a common feature in many biologically active benzoxazole derivatives. For instance, 2-mercaptobenzoxazole (B50546) is a well-known precursor for the synthesis of various derivatives with antimicrobial and other pharmacological activities. researchgate.net The presence of the sulfur atom can influence the electronic properties of the benzoxazole ring system and provide an additional site for coordination with biological targets.

Given the established biological significance of the benzoxazole core and the synthetic utility of the propargyl group, research on Benzoxazole, 2-(2-propynylthio)- could be directed towards several areas:

Synthesis and Derivatization: Development of efficient synthetic routes to Benzoxazole, 2-(2-propynylthio)- and its subsequent use as a building block for creating a library of more complex molecules via reactions of the terminal alkyne.

Biological Evaluation: Screening of the parent compound and its derivatives for a range of biological activities, including but not limited to antimicrobial, anticancer, and enzyme inhibitory effects. The unique combination of the benzoxazole scaffold and the reactive alkyne could lead to novel mechanisms of action.

Materials Science Applications: Exploration of its use in the development of functional materials, such as polymers with specific optical or electronic properties, by leveraging the reactivity of the propargyl group for polymerization or surface modification.

Structure

2D Structure

3D Structure

Properties

CAS No. |

52924-71-7 |

|---|---|

Molecular Formula |

C10H7NOS |

Molecular Weight |

189.24 g/mol |

IUPAC Name |

2-prop-2-ynylsulfanyl-1,3-benzoxazole |

InChI |

InChI=1S/C10H7NOS/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h1,3-6H,7H2 |

InChI Key |

KQMNAZBTAYXPGG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCSC1=NC2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzoxazole, 2 2 Propynylthio and Analogous Structures

Strategies for Benzoxazole (B165842) Core Formation

The creation of the benzoxazole nucleus is a well-studied area of organic synthesis, with numerous methods developed to achieve this goal efficiently and under various conditions.

The most traditional and widely employed method for synthesizing the benzoxazole scaffold is the condensation and subsequent cyclization of o-aminophenols with a variety of carbonyl-containing compounds. rsc.orgnih.govrsc.org This approach is valued for its directness and the use of readily available starting materials.

Various precursors can be reacted with o-aminophenols to yield 2-substituted benzoxazoles. These include:

Aldehydes: The reaction of o-aminophenols with aldehydes is a common route, often facilitated by a catalyst. nih.govresearchgate.netijpbs.com

Carboxylic Acids and their Derivatives: Carboxylic acids, acid chlorides, and amides are also effective partners in the cyclocondensation reaction. chemicalbook.comnih.govmdpi.comnih.govrsc.orgijpbs.comjetir.orgbeilstein-journals.org The use of tertiary amides, activated by triflic anhydride (B1165640), provides a versatile method for synthesizing a range of functionalized benzoxazoles. nih.govmdpi.com

Isothiocyanates: These compounds can also be used to form the benzoxazole ring system. rsc.org

The general mechanism for these reactions involves the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine or carbonyl carbon, and subsequent dehydration to form the aromatic benzoxazole ring. rsc.org

Table 1: Examples of Cyclocondensation Reactions for Benzoxazole Synthesis

| o-Aminophenol Derivative | Precursor | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminophenol (B121084) | Benzaldehyde | Imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles, sonication | 2-Phenylbenzoxazole | nih.govnih.gov |

| 2-Aminophenol | p-Chlorobenzoic acid | Ammonium chloride, ethanol (B145695), 80°C | 2-(4-Chlorophenyl)benzoxazole | jetir.org |

| 2-Aminophenol | Tertiary Amides | Triflic anhydride, 2-Fluoropyridine | 2-Substituted benzoxazoles | nih.govmdpi.com |

| 2-Aminophenol | β-Diketones | Brønsted acid and CuI | 2-Substituted benzoxazoles | organic-chemistry.org |

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of benzoxazoles, offering milder reaction conditions and broader substrate scope compared to some traditional methods. rsc.orgnitrkl.ac.in These methods often involve intramolecular C-O bond formation.

Copper and iron are among the most frequently used metals for this purpose, valued for their low cost and toxicity. rsc.orgrsc.org For instance, copper-catalyzed intramolecular O-arylation of o-haloanilides is an efficient route to benzoxazoles. rsc.orgrsc.org Palladium catalysts have also been employed for the direct, one-pot synthesis of remotely C-H alkenylated 2-aryl benzoxazoles from amidophenols and olefins. nitrkl.ac.in

A growing emphasis on environmentally benign chemical processes has led to the development of green and sustainable methods for benzoxazole synthesis. nih.govnih.govbohrium.com These approaches aim to minimize waste, avoid hazardous reagents, and utilize renewable resources.

Key features of these green protocols include:

Use of Water as a Solvent: Performing reactions in aqueous media reduces the reliance on volatile organic solvents. organic-chemistry.org

Catalyst Reusability: The development of recyclable catalysts, such as samarium triflate or imidazolium chlorozincate (II) ionic liquid supported on magnetic nanoparticles, enhances the sustainability of the process. nih.govnih.govbohrium.comorganic-chemistry.org

Solvent-Free Conditions: Reactions conducted without a solvent, for instance, using a grindstone method with a solid catalyst like strontium carbonate, represent a highly eco-friendly approach. rsc.org

Mild Reaction Conditions: The use of sonication or microwave irradiation can accelerate reactions and often leads to higher yields under milder conditions. nih.govijpbs.comnih.govbohrium.com

A notable example is the synthesis of benzoxazoles from o-aminophenols and aldehydes using an imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles under solvent-free sonication, which produces water as the only byproduct. nih.govnih.govbohrium.com

To circumvent the potential toxicity and cost associated with transition metals, metal-free synthetic routes to benzoxazoles have been developed. researchgate.netrsc.orgnih.gov These methods often rely on the use of a base or an organocatalyst to promote the desired cyclization.

One such approach involves the direct base-mediated intramolecular O-arylation of o-haloanilides. rsc.orgnih.gov In the presence of a base like potassium carbonate in a solvent such as DMSO at elevated temperatures, these substrates undergo intramolecular cyclization to afford benzoxazoles in high yields. rsc.orgnih.gov The proposed mechanism involves the formation of a benzyne (B1209423) intermediate. rsc.orgnih.gov Another metal-free method utilizes imidazolium chloride as a promoter for the condensation of o-aminophenols with DMF derivatives. researchgate.net

Introduction of the 2-(2-propynylthio)- Moiety

Once the benzoxazole core is formed, the next critical step is the introduction of the 2-(2-propynylthio)- group at the C-2 position.

The introduction of a thioether linkage at the 2-position of the benzoxazole ring is typically achieved through a thiolation reaction. This can be accomplished by reacting a suitable benzoxazole precursor with a propargyl thiol derivative.

A common strategy involves the use of a 2-halobenzoxazole or a benzoxazole-2-thiol as the starting material. For instance, benzoxazole-2-thiol can be reacted with a propargyl halide in the presence of a base to yield the desired 2-(2-propynylthio)benzoxazole. Another approach involves the reaction of 2-iodoanilines with carbon disulfide and a thiol in the presence of a copper catalyst to form 2-thio-substituted benzothiazoles, a reaction that could potentially be adapted for benzoxazole synthesis. acs.org

Alkynylation and C-S Bond Formation Strategies (e.g., S-Substitution)

The introduction of the propynylthio group at the 2-position of the benzoxazole ring is typically achieved through a nucleophilic substitution reaction, a classic C-S bond formation strategy. This approach involves the reaction of a nucleophilic sulfur-containing benzoxazole precursor with a propargyl halide.

A common precursor for this synthesis is 2-mercaptobenzoxazole (B50546). The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the sulfur atom of 2-mercaptobenzoxazole acts as the nucleophile, attacking the electrophilic carbon of an alkyne-containing molecule like 3-bromopropyne. The presence of a base, such as triethylamine (B128534) (Et3N), facilitates the deprotonation of the thiol group, enhancing its nucleophilicity and promoting the reaction. rdd.edu.iq This method has been reported to produce 2-(prop-2-yn-1-ylthio)benzo[d]thiazole, a related benzothiazole (B30560) analog, in high yields (85%), demonstrating the efficiency of this S-substitution strategy. rdd.edu.iqanjs.edu.iq

The general scheme for this reaction can be depicted as the reaction of 2-mercaptobenzoxazole with propargyl bromide in the presence of a suitable base and solvent.

Investigation of Specific Precursors and Reaction Conditions for Propynylthio Group Incorporation

The successful synthesis of "Benzoxazole, 2-(2-propynylthio)-" and its analogs relies heavily on the careful selection of precursors and optimization of reaction conditions.

Precursors:

2-Mercaptobenzoxazole: This is the most direct precursor, providing the necessary benzoxazole core and the nucleophilic sulfur atom for the subsequent S-alkynylation.

Propargyl Halides: 3-Bromopropyne and propargyl chloride are common electrophilic partners for introducing the propynyl (B12738560) group.

Reaction Conditions:

Base: The choice of base is critical for deprotonating the thiol group of 2-mercaptobenzoxazole, thereby activating it for nucleophilic attack. Triethylamine is a frequently used base for this purpose. rdd.edu.iq

Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Common solvents for such reactions include polar aprotic solvents like dimethylformamide (DMF).

Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

A study on the synthesis of isatin-1,2,3-triazole hybrids utilized a similar strategy where an isatin-based alkyne side chain was synthesized via base-catalyzed (K2CO3) propargylation in DMF. researchgate.net This highlights the versatility of the propargylation reaction in different heterocyclic systems.

Advanced Synthetic Techniques and Reaction Optimization

To improve reaction efficiency, reduce reaction times, and move towards more environmentally friendly processes, several advanced synthetic techniques have been applied to the synthesis of benzoxazole derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. eurekaselect.combenthamdirect.com This technique has been successfully employed in the synthesis of various 2-substituted benzoxazoles. tandfonline.comresearchgate.net The primary advantage of microwave-assisted synthesis lies in its ability to directly and efficiently heat the reaction mixture through dielectric heating, leading to a rapid increase in temperature and accelerated reaction rates. eurekaselect.combenthamdirect.com

For instance, the condensation of 2-aminophenols with aldehydes, a common route to 2-substituted benzoxazoles, has been effectively carried out under microwave irradiation. eurekaselect.comresearchgate.net While direct microwave-assisted synthesis of "Benzoxazole, 2-(2-propynylthio)-" is not explicitly detailed in the provided context, the principles are transferable. A potential microwave-assisted approach would involve the reaction of 2-mercaptobenzoxazole with a propargyl halide under microwave irradiation, likely in the presence of a suitable catalyst and solvent. researchgate.net

A specific example of microwave-assisted synthesis involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of potassium cyanide as a catalyst, affording high yields of 2-substituted benzoxazoles in short reaction times. tandfonline.com Another study reports the use of a deep eutectic solvent, [CholineCl][oxalic acid], as a catalyst for the microwave-assisted synthesis of benzoxazoles from 2-aminophenols and benzaldehydes. mdpi.com

Ultrasound-Irradiated Reactions

Ultrasound irradiation is another green chemistry technique that utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. nih.govresearchgate.net This method has been successfully applied to the synthesis of novel benzoxazole derivatives, often resulting in shorter reaction times and higher yields under milder conditions. nih.govresearchgate.net

For example, the synthesis of benzoxazoles from azo-linked salicylic (B10762653) acid derivatives and 2-amino-4-chlorophenol (B47367) was achieved in high yields and short reaction times using ultrasound irradiation. nih.govresearchgate.net The efficiency of ultrasound-assisted synthesis can be influenced by factors such as the solvent, ultrasonic power, and temperature. researchgate.net Studies have shown that ethanol is an effective solvent for these reactions, and increasing the ultrasonic power does not always lead to a significant improvement in reaction time or yield. researchgate.net

A one-pot, three-component synthesis of new isoxazolines bearing sulfonamides has also been developed using ultrasound irradiation, demonstrating the broad applicability of this technique. nih.gov

Catalytic Systems and Reagent Optimization

The choice of catalyst is paramount in optimizing the synthesis of benzoxazoles. A variety of catalytic systems, including ionic liquids, nanocatalysts, and acid catalysts, have been investigated to improve reaction efficiency, selectivity, and sustainability.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that have gained attention as green reaction media and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability. nih.gov Brønsted acidic ionic liquids (BAILs) have been shown to be efficient heterogeneous catalysts for the synthesis of benzoxazoles under solvent-free conditions. nih.govacs.org For example, a BAIL gel prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS) has been used to catalyze the condensation of o-aminophenol with aldehydes, affording excellent yields. nih.govacs.org This catalyst could be recovered and reused multiple times without a significant loss in activity. nih.govacs.org Imidazolium-based ionic liquids supported on magnetic nanoparticles have also been developed for the synthesis of 2-substituted benzoxazoles under sonication. bohrium.com

Nanocatalysts: Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity. Magnetic nanocatalysts, in particular, are advantageous due to their easy separation from the reaction mixture using an external magnet. organic-chemistry.org For instance, Fe3O4@C@PrNHSO3H nanoparticles have been used for the green synthesis of imidazole (B134444) derivatives. bohrium.com While not directly applied to "Benzoxazole, 2-(2-propynylthio)-", this demonstrates the potential of nanocatalysts in heterocyclic synthesis.

Acid Catalysts: Various Brønsted and Lewis acids have been employed as catalysts for benzoxazole synthesis. acs.org Samarium triflate has been reported as a reusable acid catalyst for the synthesis of benzoxazoles in an aqueous medium. organic-chemistry.org Indion 190 resin, a heterogeneous acid catalyst, has also been used for the ultrasound-assisted synthesis of benzoxazole derivatives from o-aminocardanol and aromatic aldehydes. ias.ac.in

The following table summarizes some of the catalytic systems used in benzoxazole synthesis:

| Catalyst System | Reaction Conditions | Advantages |

| Brønsted Acidic Ionic Liquid (BAIL) Gel | Solvent-free, 130 °C | High yields, recyclable catalyst, no volatile organic solvents required. nih.govacs.org |

| [CholineCl][oxalic acid] (Deep Eutectic Solvent) | Microwave irradiation, 120 °C | Good to excellent yields, recoverable and reusable catalyst. mdpi.com |

| Indion 190 Resin | Ultrasound irradiation, Ethanol | Good to excellent yields, reusable heterogeneous catalyst, environmentally benign. ias.ac.in |

| Potassium Cyanide | Microwave irradiation | High yields, short reaction times, easy work-up. tandfonline.com |

Mechanistic Studies of Reaction Pathways in Benzoxazole Synthesis

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and designing new synthetic routes. The formation of the benzoxazole ring typically proceeds through a series of well-defined steps.

In the common synthesis involving the condensation of a 2-aminophenol with an aldehyde, the proposed mechanism involves several key intermediates. acs.orgnih.gov The reaction is often initiated by the activation of the carbonyl group of the aldehyde by a catalyst, such as a Brønsted acid. acs.org This is followed by a nucleophilic attack of the amino group of the 2-aminophenol on the activated carbonyl carbon, leading to the formation of a hemiaminal intermediate. nih.gov Subsequent dehydration of the hemiaminal yields a Schiff base (imine) intermediate. acs.org The final step is an intramolecular cyclization where the hydroxyl group attacks the imine carbon, followed by aromatization to form the stable benzoxazole ring. acs.org

A plausible mechanism for the formation of benzoxazoles from tertiary amides and 2-aminophenols promoted by triflic anhydride (Tf2O) involves the initial activation of the amide to form an amidinium salt. nih.gov The 2-aminophenol then acts as a nucleophile, attacking the amidinium carbon, which is followed by intramolecular cyclization and elimination to yield the 2-substituted benzoxazole. nih.gov

In the context of "Benzoxazole, 2-(2-propynylthio)-" synthesis from 2-mercaptobenzoxazole, the mechanism is a straightforward SN2 reaction, as previously discussed. rdd.edu.iq

Chemical Reactivity and Derivatization Strategies for Benzoxazole, 2 2 Propynylthio

Reactivity of the Propynyl (B12738560) Moiety

The propynyl group (CH≡C-CH₂-) is the most reactive part of the molecule due to the presence of a terminal carbon-carbon triple bond. This functionality is a versatile handle for a wide range of chemical transformations.

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne of Benzoxazole (B165842), 2-(2-propynylthio)- is perfectly suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemscene.comtcichemicals.com This reaction provides a highly efficient and regioselective route to form stable 1,4-disubstituted 1,2,3-triazole rings. tcichemicals.com This methodology is widely used to link different molecular fragments, creating complex hybrid molecules.

While studies on the specific target compound are not detailed in the reviewed literature, the reactivity of analogous structures strongly supports this application. For instance, n-propynylated benzimidazoles have been successfully reacted with a wide array of aromatic azides using a copper catalyst to synthesize 1,2,3-triazole-linked benzimidazole (B57391) hybrids. researchgate.net This click chemistry approach proceeds efficiently, often without the need for specialized ligands, simplifying the purification process. researchgate.net The combination of various alkynes and azides allows for the rapid construction of large compound libraries for screening purposes. tcichemicals.com

Table 1: Examples of Click Chemistry Reactions with Similar Heterocyclic Alkynes

| Alkyne Reactant | Azide (B81097) Reactant | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| n-propynylated benzimidazole | Aromatic azides | Copper catalyst | 1,2,3-triazole-linked benzimidazole | researchgate.net |

Functional Group Transformations and Addition Reactions to the Alkyne

The alkyne functionality can undergo various other transformations. A closely related compound, 2-(prop-2-yn-1-ylthio)benzo[d]thiazole, demonstrates the reactivity of the propargyl sulfide (B99878) group. The thioether can be oxidized to the corresponding sulfonyl derivative, 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole, using an oxidizing agent like potassium dichromate. anjs.edu.iq

Furthermore, the activated alkyne in this sulfonyl derivative can participate in Mannich-type reactions. When treated with paraformaldehyde and a secondary amine in the presence of a cuprous chloride catalyst, it yields various aminomethylated derivatives. anjs.edu.iq This demonstrates that the terminal alkyne can be used as a point for C-C bond formation to introduce new functional groups. anjs.edu.iq

Reactions at the Benzoxazole Core

The benzoxazole ring, while aromatic and relatively stable, can participate in its own set of reactions, allowing for modification of the core structure. wikipedia.org

Ring-Opening and Rearrangement Reactions

The benzoxazole ring can be induced to open under certain conditions. For example, in the presence of a suitable catalyst like nano CuFe₂O₄, benzoxazole can react with iodoarenes, leading to a selective ring-opening to generate 2-(diaryl-amino)phenol derivatives. researchgate.netresearchgate.net This strategy transforms the heterocyclic core into a functionalized aniline (B41778) derivative, which can be a precursor for other complex molecules. researchgate.net While this has been demonstrated on the parent benzoxazole, it represents a potential reaction pathway for its substituted derivatives. researchgate.netresearchgate.net

Additionally, phosphine-catalyzed dearomative [3+2] cycloaddition reactions have been reported where the benzoxazole itself acts as a dienophile with electrophiles like cyclopropenones. nih.gov This reaction disrupts the aromaticity of the benzene (B151609) part of the ring system to create fused cyclic products. nih.gov

Further Functionalization of the Benzene Ring

The benzene portion of the benzoxazole ring is susceptible to electrophilic aromatic substitution, although the specific conditions and regioselectivity would be influenced by the existing 2-(2-propynylthio)- substituent. The synthesis of various substituted benzoxazoles often starts from pre-functionalized 2-aminophenols, which implies that direct functionalization of the benzoxazole benzene ring can be challenging. marmara.edu.trmdpi.com However, methods for the direct C-H functionalization of the benzoxazole core are an area of active research, aiming to introduce substituents without pre-functionalized starting materials. mdpi.comresearchgate.net

Synthesis of Novel Benzoxazole Hybrid Analogues

The dual reactivity of Benzoxazole, 2-(2-propynylthio)- makes it an attractive scaffold for creating novel hybrid molecules. The most direct strategy involves leveraging the propynyl group for click chemistry. By reacting it with molecules containing an azide group, a diverse range of hybrid structures can be synthesized, where the benzoxazole unit is linked to another pharmacophore or functional group via a stable triazole linker. tcichemicals.comresearchgate.net For example, this approach has been used to create hybrid compounds by linking benzothiazole (B30560)/benzoxazole moieties with other heterocyclic systems like 1,3,4-oxadiazole-2-thiol, resulting in molecules with potential biological activity.

The synthesis of such hybrids often involves multi-step sequences. A typical route would be the initial synthesis of the core Benzoxazole, 2-(2-propynylthio)-, followed by its reaction with a desired azide partner under CuAAC conditions. The resulting triazole-linked hybrid can then be further modified if other functional groups are present.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Benzoxazole, 2-(2-propynylthio)- |

| 2-(Prop-2-yn-1-ylthio)benzo[d]oxazole |

| n-propynylated benzimidazoles |

| 1,2,3-triazole-linked benzimidazole |

| 2-(prop-2-yn-1-ylthio)benzo[d]thiazole |

| 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole |

| 2-(diaryl-amino)phenol |

| 1,3,4-oxadiazole-2-thiol |

| Iodoarenes |

| Cyclopropenones |

| 2-aminophenols |

| Paraformaldehyde |

| Potassium dichromate |

| CuFe₂O₄ |

Spectroscopic Characterization Techniques for Structural Elucidation of Benzoxazole, 2 2 Propynylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy would be expected to reveal the number of different types of protons, their chemical environments, and their proximity to other protons in the Benzoxazole (B165842), 2-(2-propynylthio)- molecule. Analysis of chemical shifts (δ), integration values, and spin-spin coupling constants (J) would be crucial for assigning each proton to its specific location in the molecule. However, no published ¹H-NMR data for this compound could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Similarly, ¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in Benzoxazole, 2-(2-propynylthio)- would produce a distinct signal in the ¹³C-NMR spectrum, and its chemical shift would be indicative of its bonding environment. This powerful technique would confirm the number of carbon atoms and provide insights into the nature of the functional groups present. Regrettably, specific ¹³C-NMR data for this compound is not available in the surveyed literature.

Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules. These experiments establish correlations between protons, between protons and the carbons they are attached to, and between protons and carbons over multiple bonds. The application of these advanced techniques to Benzoxazole, 2-(2-propynylthio)- has not been documented.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, probes the vibrational modes of molecules, providing information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrations of specific bonds within a molecule. For Benzoxazole, 2-(2-propynylthio)-, one would expect to observe characteristic absorption bands for the C≡C-H (alkyne) stretching, C-S (thioether) stretching, and the vibrations associated with the benzoxazole ring system. The absence of published FT-IR spectra for this compound prevents a detailed analysis of its functional groups.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds. The alkyne C≡C triple bond, for instance, typically gives a strong and sharp signal in the Raman spectrum. A Raman spectrum of Benzoxazole, 2-(2-propynylthio)- would offer further confirmation of the presence of the propargyl group and provide additional details about the molecular vibrations of the benzoxazole core. However, no such data has been reported.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This technique is instrumental in determining the elemental composition and structure of molecules.

High-Resolution Mass Spectrometry (HREI-MS, LC-MS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For Benzoxazole, 2-(2-propynylthio)-, High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) has been a key technique for confirming its molecular formula.

In one study, HREI-MS analysis of a synthesized compound confirmed the elemental composition of Benzoxazole, 2-(2-propynylthio)-. The analysis yielded a molecular ion peak [M]+ at m/z 189.0401, which corresponds to the calculated value for the molecular formula C10H7NOS. This precise mass measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another high-resolution technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. While specific LC-MS data for this compound is less commonly detailed in publicly available literature, its application would be invaluable for analyzing complex mixtures containing Benzoxazole, 2-(2-propynylthio)- and for studying its metabolic pathways or degradation products.

Table 1: High-Resolution Mass Spectrometry Data for Benzoxazole, 2-(2-propynylthio)-

| Technique | Ion | Calculated m/z | Found m/z | Molecular Formula |

| HREI-MS | [M]+ | 189.0405 | 189.0401 | C10H7NOS |

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy techniques are used to study the electronic transitions within a molecule. These methods provide insights into the compound's photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from the ground state to higher energy states.

The UV-Vis absorption spectrum of Benzoxazole, 2-(2-propynylthio)- has been recorded in various solvents to understand its electronic transitions. In ethanol (B145695), for instance, the compound exhibits absorption bands that are characteristic of the benzoxazole scaffold. The precise wavelengths of maximum absorption (λmax) can be influenced by the solvent environment, reflecting the interaction between the solute and solvent molecules.

Fluorescence (FL) Spectroscopy and Photophysical Property Determination

Fluorescence spectroscopy is a technique that measures the emission of light from a substance that has absorbed light. This emission occurs when an excited electron returns to its ground state. The study of fluorescence provides information about the electronic structure and dynamics of a molecule.

The photophysical properties of Benzoxazole, 2-(2-propynylthio)- have been investigated using fluorescence spectroscopy. These studies are important for understanding its potential applications in areas such as fluorescent probes and materials science. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is a key parameter determined from these studies. The Stokes shift, the difference between the maximum absorption and emission wavelengths, is another important characteristic that provides insights into the structural relaxation of the molecule in the excited state.

Table 2: Spectroscopic Data for Benzoxazole, 2-(2-propynylthio)-

| Technique | Parameter | Wavelength (nm) | Solvent |

| UV-Vis | λmax | Not specified | Ethanol |

| Fluorescence | λem | Not specified | Not specified |

Computational and Theoretical Chemistry Studies of Benzoxazole, 2 2 Propynylthio

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for elucidating electronic structure, predicting spectra, and investigating reaction mechanisms. However, a dedicated search for studies applying these methods to Benzoxazole (B165842), 2-(2-propynylthio)- yielded no specific results.

Electronic Structure Analysis

No published studies were found that specifically detail the electronic structure analysis of Benzoxazole, 2-(2-propynylthio)-. Such an analysis would typically involve the computation of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electron density distribution, and electrostatic potential maps. This information is crucial for predicting the molecule's reactivity and intermolecular interaction sites. While DFT studies have been performed on other benzoxazole derivatives to understand their electronic properties, these findings cannot be directly extrapolated to the 2-(2-propynylthio)- substituted variant without specific calculations.

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties (e.g., NMR, IR, UV-Vis) using computational methods is a common practice to support experimental characterization. There are no available research articles or data that present theoretical predictions of the spectroscopic signatures for Benzoxazole, 2-(2-propynylthio)-. Such studies would involve geometry optimization followed by frequency calculations or time-dependent DFT (TD-DFT) to simulate the respective spectra.

Investigation of Excited States and Fluorescence Mechanisms

Computational investigations into the excited states and fluorescence mechanisms are vital for designing molecules with specific photophysical properties. No literature could be located that focuses on the excited-state dynamics, potential energy surfaces, or fluorescence pathways of Benzoxazole, 2-(2-propynylthio)-. These studies are essential for understanding its potential use in applications like organic light-emitting diodes (OLEDs) or fluorescent probes.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide insight into the dynamic behavior of molecules and their interactions with biological targets. The application of these approaches to Benzoxazole, 2-(2-propynylthio)- has not been documented in the accessible scientific literature.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates. While numerous docking studies have been conducted on various benzoxazole-containing compounds to explore their binding to different biological targets, no specific molecular docking studies featuring Benzoxazole, 2-(2-propynylthio)- as the ligand were identified.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interactions

Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules over time, providing a detailed view of conformational stability and intermolecular interactions. A comprehensive search did not uncover any MD simulation studies performed on Benzoxazole, 2-(2-propynylthio)-. Such simulations would be invaluable for understanding its flexibility, solvent interactions, and the stability of its potential complexes with target proteins.

Structure-Activity Relationship (SAR) Elucidation from Computational Data

There are currently no published computational studies that elucidate the Structure-Activity Relationship (SAR) of Benzoxazole, 2-(2-propynylthio)-. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. Computationally-derived SAR data can guide the design of more potent and selective analogs.

Such studies typically involve the analysis of a series of related compounds to identify key structural features, or pharmacophores, that are essential for activity. Computational techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and pharmacophore modeling are often employed. These methods can reveal how modifications to different parts of a molecule, such as the benzoxazole core, the propynylthio group, or any substituents, might affect its binding affinity and efficacy.

An illustrative table highlighting potential SAR insights for a hypothetical series of benzoxazole derivatives is provided below. This table is for demonstrative purposes only and is not based on actual data for Benzoxazole, 2-(2-propynylthio)-.

Table 2: Illustrative SAR Insights from Computational Data for a Generic Benzoxazole Series

| Modification | Predicted Effect on Activity | Computational Rationale |

|---|---|---|

| Substitution on Benzoxazole Ring | Increased Potency | Forms additional hydrogen bonds with the target protein. |

| Replacement of Propynyl (B12738560) Group | Decreased Potency | Loss of key hydrophobic interactions in the binding pocket. |

| Modification of Thioether Linker | Variable | Alters the conformational flexibility and orientation of the molecule. |

Computational Elucidation of Reaction Mechanisms

To date, no computational studies have been published that elucidate the reaction mechanisms involving Benzoxazole, 2-(2-propynylthio)-. Computational chemistry provides powerful tools for investigating the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies.

For a compound like Benzoxazole, 2-(2-propynylthio)-, computational studies could, for example, explore the mechanism of its synthesis or its potential metabolic pathways. Density Functional Theory (DFT) is a common method used for such investigations, as it can provide detailed insights into the electronic structure and energetics of molecules throughout a reaction.

A hypothetical reaction coordinate diagram, a common output from such studies, is described in the table below to illustrate the type of information that could be generated. This does not represent any real data for the specified compound.

Table 3: Illustrative Data from a Computational Study of a Hypothetical Reaction Mechanism

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Reactants → Transition State 1 | Formation of an intermediate complex. | 15.2 |

| Transition State 1 → Intermediate | Formation of a transient intermediate. | -5.8 |

| Intermediate → Transition State 2 | Rate-determining step involving bond cleavage. | 25.7 |

| Transition State 2 → Products | Formation of the final products. | -30.1 |

Advanced Research Applications of Benzoxazole, 2 2 Propynylthio

Applications in Medicinal Chemistry Research

The benzoxazole (B165842) core is a key pharmacophore found in numerous biologically active compounds. organic-chemistry.orgrsc.org The introduction of a 2-(2-propynylthio)- substituent provides a unique platform for developing novel therapeutic agents through rational design, targeted enzyme inhibition, and receptor modulation studies.

Rational Design and Synthesis of Bioactive Analogues for Target Specificity

The synthesis of benzoxazole derivatives is a well-established area of organic chemistry, often starting from the condensation of 2-aminophenols with various reagents. americanelements.com For 2-substituted thio-derivatives like Benzoxazole, 2-(2-propynylthio)-, a common route involves the reaction of 2-mercaptobenzoxazole (B50546) with an appropriate electrophile, in this case, a propargyl halide.

The rational design of bioactive analogues leverages this synthetic accessibility. americanelements.comnih.gov The 2-(2-propynylthio)- group is of particular interest for several reasons:

Thioether Linkage: The sulfur atom can form crucial interactions, including hydrogen bonds and van der Waals forces, within the binding pockets of biological targets. koreascience.kr

Propargyl Moiety: The terminal alkyne of the propargyl group is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward and efficient conjugation of the benzoxazole scaffold to other molecules (e.g., peptides, sugars, or other pharmacophores) to create hybrid molecules with tailored target specificity. rsc.org

Covalent Modification: The propargyl group can also act as a reactive handle for forming covalent bonds with specific amino acid residues (like cysteine or serine) in a target protein, leading to irreversible inhibition, a strategy employed in designing highly potent drugs.

Synthetic methodologies for creating libraries of such compounds are diverse, including one-pot procedures and microwave-assisted synthesis to improve efficiency and yield. organic-chemistry.orgamericanelements.com

Enzyme Inhibition Mechanisms (e.g., COX enzymes, Cholinesterases, DNA Gyrase, Kinases, P2Y14R)

Benzoxazole derivatives have been extensively investigated as inhibitors of a wide array of enzymes implicated in various diseases. nih.govrsc.org The 2-(2-propynylthio)- moiety can be incorporated into these inhibitor scaffolds to enhance potency or introduce new binding modes.

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The development of selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netacs.org Benzoxazole-containing compounds have been designed as selective COX-2 inhibitors, where the scaffold fits into the enzyme's active site. researchgate.netfrontiersin.org Molecular docking studies have shown that these derivatives can establish key interactions within the COX-2 binding pocket. frontiersin.orgosti.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a key therapeutic strategy for Alzheimer's disease. Novel benzoxazole analogues have been identified as potent inhibitors of both AChE and BChE, with some compounds exhibiting activity at nanomolar concentrations. For instance, 4-(Naphtho[1,2-d] nih.govoxazol-2-yl)benzene-1,3-diol was found to be a highly potent AChE inhibitor with an IC50 of 58 nM.

DNA Gyrase: DNA gyrase is an essential bacterial enzyme that is absent in higher eukaryotes, making it an attractive target for developing new antibacterial agents. The benzoxazole scaffold has been identified as a core structure for DNA gyrase inhibitors. rsc.org Molecular docking studies suggest that the antibacterial activity of these compounds is directly linked to their ability to inhibit this enzyme.

Kinases: Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis. New benzoxazole derivatives have been designed as potent VEGFR-2 inhibitors, demonstrating the ability to induce cancer cell apoptosis and inhibit the migratory potential of endothelial cells.

P2Y14 Receptor (P2Y14R): The P2Y14 receptor is a G protein-coupled receptor implicated in inflammatory diseases like gout and inflammatory bowel disease. nih.gov Recently, 2-phenyl-benzoxazole acetamide (B32628) derivatives have been developed as highly potent P2Y14R antagonists, with some analogues showing IC50 values as low as 2 nM. nih.gov

| Enzyme Target | Benzoxazole Derivative Class | Reported Activity (IC50) | Therapeutic Potential |

|---|---|---|---|

| COX-2 | 1,4-Benzoxazine derivatives | 0.57–0.72 μM frontiersin.org | Anti-inflammatory frontiersin.org |

| Acetylcholinesterase (AChE) | Naphthoxazole analogues | 58 nM | Alzheimer's Disease |

| DNA Gyrase | Benzothiazole (B30560) derivatives | <10 nM (E. coli) | Antibacterial |

| VEGFR-2 Kinase | Substituted benzoxazoles | 586.3 pg/ml (protein conc.) | Anticancer/Anti-angiogenesis |

| P2Y14 Receptor | 2-phenyl-benzoxazole acetamides | 2 nM nih.gov | Anti-inflammatory/Gout nih.gov |

Receptor Agonist/Antagonist Studies (e.g., Melatonin Receptors, Serotonin Receptors)

Beyond enzyme inhibition, benzoxazole derivatives are crucial in studying receptor-ligand interactions.

Melatonin Receptors: Melatonin receptors (MT1 and MT2) are involved in regulating circadian rhythms, making them targets for treating sleep and mood disorders. A series of benzoxazole derivatives has been synthesized and evaluated as melatoninergic ligands, leading to the identification of potent MT1/MT2 receptor agonists. The development of selective agonists for these receptors is an active area of research.

Serotonin Receptors (5-HT Receptors): Serotonin receptors mediate a vast range of physiological effects, and their dysfunction is linked to numerous neuropsychiatric and gastrointestinal disorders. Benzoxazole derivatives have been developed as selective 5-HT3 receptor partial agonists. For example, 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole showed high binding affinity for the 5-HT3 receptor and was investigated for treating irritable bowel syndrome. Other derivatives have been studied for their antagonist activity at the 5-HT2A receptor.

Structure-Activity Relationship (SAR) Investigations of the 2-(2-propynylthio)- Moiety and Other Substituents

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds in drug discovery. For benzoxazole derivatives, SAR investigations have revealed key insights:

Substitution at the 2-position: The group at the 2-position, such as the 2-(2-propynylthio)- moiety, is critical for determining the biological activity profile. The thioether linkage provides flexibility and specific interactions. koreascience.kr The terminal alkyne offers a reactive site for covalent bonding or click chemistry, which can be exploited to enhance potency or target engagement. rsc.org

Substitution on the Benzene (B151609) Ring: The nature and position of substituents on the fused benzene ring significantly impact potency and selectivity. osti.gov For instance, in studies of 5-HT3 receptor agonists, adding a 5-chloro substituent to the benzoxazole ring increased potency and lowered intrinsic activity. Similarly, SAR studies on other benzoxazole series have shown that electron-withdrawing groups like chlorine (Cl) or nitro (NO2) can enhance anti-proliferative activity. osti.gov

In Silico Screening for Potential Biological Activities

Computational methods are integral to modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into binding mechanisms. For benzoxazole derivatives, in silico approaches are widely used:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It has been used to rationalize the inhibitory activity of benzoxazole derivatives against targets like DNA gyrase, COX-2, and viral proteases. researchgate.net Docking studies can reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability over time. This method has been applied to study P2Y14R antagonists and SARS-CoV-2 protease inhibitors, confirming the stability of interactions identified through docking. nih.gov

Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used to estimate the binding free energy of a ligand to its target, helping to rank potential inhibitors before synthesis. nih.gov

Applications in Materials Science

The benzoxazole ring is not only a pharmacophore but also a robust, thermally stable, and electronically active building block for advanced functional materials. The inclusion of a propargyl group, as in Benzoxazole, 2-(2-propynylthio)-, significantly expands its utility in materials science by providing a "handle" for polymerization and surface functionalization via click chemistry.

Research has demonstrated the use of the benzoxazole scaffold in several classes of materials:

High-Performance Polymers: Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.gov Incorporating benzoxazole moieties into polymer backbones, such as in poly(benzoxazole imide)s, results in materials with high glass transition temperatures (Tg up to 363 °C) and thermal stability (5% weight loss above 510 °C). The propargyl group in Benzoxazole, 2-(2-propynylthio)- makes it an ideal monomer or cross-linking agent for creating novel polymer networks with tailored properties.

Porous Organic Polymers: Benzoxazole-linked porous organic polymers have been synthesized for applications in gas storage and separation. These materials exhibit high selectivity for capturing CO2 from gas mixtures, which is crucial for carbon capture technologies.

Organic Electronics: The π-conjugated system of the benzoxazole ring makes it suitable for applications in organic electronics. Benzoxazole derivatives have been investigated as components of organic semiconductors for use in organic field-effect transistors (OFETs) and as fluorophores for organic light-emitting diodes (OLEDs). nih.govresearchgate.net Boron complexes incorporating benzoxazole ligands are particularly noted for their potential in developing new materials for energy-efficient lighting and bioimaging. nih.gov The ability to polymerize or functionalize these molecules using the propargyl group could lead to the development of novel semiconducting polymers and materials.

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Electronic Devices

The benzoxazole nucleus is a well-established building block in the design of materials for organic electronics due to its electron-withdrawing nature and high thermal stability. Benzoxazole derivatives are known to exhibit promising photoluminescent properties, which are crucial for applications in Organic Light-Emitting Diodes (OLEDs). periodikos.com.br These compounds can act as efficient emitters or host materials in the emissive layer of an OLED device.

The introduction of a propargylthio group, containing a reactive alkyne moiety, to the benzoxazole scaffold at the 2-position, as in Benzoxazole, 2-(2-propynylthio)-, opens up possibilities for post-synthetic modification. This "click chemistry" handle allows for the straightforward attachment of other functional groups, which could be used to tune the electronic and photophysical properties of the resulting material. For instance, attaching electron-donating or electron-withdrawing groups via the alkyne can modulate the emission color, quantum efficiency, and charge transport characteristics of the molecule. This adaptability is highly desirable for creating a new generation of OLED materials with tailored properties.

Design of Fluorescent Probes and Markers for Research Applications

Benzoxazole derivatives are widely recognized for their fluorescent properties and are frequently employed in the development of fluorescent probes and markers. periodikos.com.br These probes are instrumental in biological imaging and sensing applications. periodikos.com.br The fluorescence of many benzoxazole compounds is sensitive to their local environment, making them excellent candidates for reporting on changes in polarity, viscosity, or the presence of specific analytes. periodikos.com.br

The propargyl group in Benzoxazole, 2-(2-propynylthio)- provides a versatile anchor for the covalent attachment of this fluorophore to biomolecules such as proteins, nucleic acids, or lipids. This specific labeling capability allows researchers to track the localization and dynamics of these biomolecules within living cells. Furthermore, the thioether linkage can be designed to be cleavable by specific enzymes or reactive species, leading to a "turn-on" or "turn-off" fluorescent response. This makes Benzoxazole, 2-(2-propynylthio)- a promising platform for creating highly specific and sensitive biosensors. For example, probes based on a similar benzothiazole core have been successfully used for the detection of biothiols like cysteine, homocysteine, and glutathione. nih.gov

Utilization in Optical Brighteners and Metal Sensor Technologies

Optical brighteners are chemical compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This phenomenon, known as fluorescence, results in a whitening effect that is widely used in the textile, paper, and polymer industries. made-in-china.comispigment.comblendcolours.com Benzoxazole derivatives are a prominent class of optical brighteners due to their strong fluorescence and good photostability. made-in-china.comgoogle.comresearchgate.net While specific data for Benzoxazole, 2-(2-propynylthio)- as an optical brightener is not available, its core benzoxazole structure suggests potential in this area. The propargylthio substituent could be further functionalized to enhance its solubility and compatibility with various materials.

In the realm of sensor technology, the benzoxazole scaffold can be incorporated into larger molecular architectures designed to bind specific metal ions. mdpi.com The binding of a metal ion can perturb the electronic structure of the benzoxazole fluorophore, leading to a change in its fluorescence intensity or wavelength. mdpi.com This principle has been used to develop selective fluorescent sensors for various metal ions. mdpi.com The propargyl group of Benzoxazole, 2-(2-propynylthio)- could be utilized to link the benzoxazole unit to a specific metal-binding ligand, creating a tailored sensor molecule. For instance, a benzoxazole-based macrocycle has been shown to be a selective PET-regulated chemosensor for Zn²⁺ and Cd²⁺. mdpi.com

Applications in Agricultural Chemistry Research

Herbicidal Activity and Structure-Function Relationships in Phytochemicals

Benzoxazole and its derivatives have demonstrated a broad spectrum of biological activities, including applications in agricultural chemistry as herbicides. nih.gov Research into the structure-activity relationships of these compounds aims to develop new and more effective herbicides. nih.govbohrium.com The mode of action often involves the inhibition of specific enzymes in plants.

The unique combination of the benzoxazole ring and the propargylthio group in Benzoxazole, 2-(2-propynylthio)- presents an interesting scaffold for herbicidal activity screening. The propargyl group, being a reactive moiety, could potentially interact with active sites of target enzymes in weeds. By systematically modifying the substituents on the benzoxazole ring and exploring different linkages at the 2-position, researchers can investigate the structure-function relationships and optimize the herbicidal potency of this class of compounds. While no direct herbicidal activity has been reported for Benzoxazole, 2-(2-propynylthio)-, the known agrochemical activity of related benzoxazoles and benzothiazoles warrants its investigation as a potential lead compound in the development of new herbicides. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of benzoxazole (B165842) derivatives has been a subject of extensive research, with a growing emphasis on green chemistry principles. nih.govrsc.org Future efforts for synthesizing Benzoxazole, 2-(2-propynylthio)- and its analogues will likely focus on methodologies that offer higher efficiency, lower environmental impact, and greater cost-effectiveness.

Key areas of development include:

Novel Catalytic Systems: The use of heterogeneous nanocatalysts, such as Fe3O4@SiO2-SO3H, has shown promise in the synthesis of benzoxazole derivatives, offering advantages like easy separation and reusability. ajchem-a.comajchem-a.com Future research could explore the application of these and other advanced catalytic systems, including metal-organic frameworks (MOFs) and biocatalysts, to streamline the synthesis of 2-mercaptobenzoxazole (B50546), a key precursor.

Green Reaction Conditions: A significant trend in organic synthesis is the move towards solvent-free reactions or the use of environmentally benign solvents like water. nih.govorganic-chemistry.org Methodologies such as microwave-assisted synthesis and sonication can also contribute to faster reaction times and higher yields. nih.gov The development of one-pot syntheses that combine the formation of the benzoxazole ring with the subsequent S-propargylation would represent a significant step forward in efficiency. organic-chemistry.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. Future synthetic routes for Benzoxazole, 2-(2-propynylthio)- will likely be designed to improve atom economy, minimizing waste generation. organic-chemistry.org

The table below summarizes potential sustainable synthetic approaches for benzoxazole derivatives, which could be adapted for Benzoxazole, 2-(2-propynylthio)- .

| Synthetic Approach | Catalyst/Conditions | Advantages |

| Condensation of 2-aminophenol (B121084) and aldehydes | Fe3O4@SiO2-SO3H nanoparticles, solvent-free | Reusable catalyst, high yield, environmentally friendly ajchem-a.comajchem-a.com |

| Condensation-aromatization | Brønsted acidic ionic liquid gel, solvent-free | High yields, recyclable catalyst, simple work-up acs.org |

| Coupling/cyclization reactions | Imidazolium (B1220033) chlorozincate (II) ionic liquid on Fe3O4 nanoparticles, sonication | Fast reaction rate, high yields, mild conditions nih.gov |

| Reductive coupling/annulation | Sulfur and DABCO | Green approach, simple, straightforward organic-chemistry.org |

Exploration of Undiscovered Biological Targets and Modes of Action for Benzoxazole, 2-(2-propynylthio)-

The benzoxazole scaffold is a well-known pharmacophore present in a wide array of biologically active compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. bohrium.comresearchgate.netnih.gov The propargyl group is a particularly interesting functional group as it is a key component in "click chemistry," a powerful tool for bioconjugation and drug discovery. The combination of these two moieties in Benzoxazole, 2-(2-propynylthio)- suggests a high potential for novel biological applications.

Future research in this area will likely focus on:

Identification of Novel Molecular Targets: High-throughput screening of Benzoxazole, 2-(2-propynylthio)- and its derivatives against a wide range of biological targets, including enzymes, receptors, and nucleic acids, could uncover novel therapeutic applications. researchgate.net Given the known activities of benzoxazoles, promising areas for investigation include protein kinases, topoisomerases, and microbial enzymes. researchgate.net

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be crucial to understand how Benzoxazole, 2-(2-propynylthio)- exerts its effects at the molecular level. This could involve techniques such as proteomics, genomics, and structural biology to identify binding partners and signaling pathways.

"Clickable" Probes for Chemical Biology: The terminal alkyne of the propargyl group makes Benzoxazole, 2-(2-propynylthio)- an ideal candidate for use as a chemical probe. nih.gov It can be used in activity-based protein profiling (ABPP) to identify and study the function of specific enzymes in complex biological systems.

The table below outlines potential biological activities of benzoxazole derivatives that could be explored for Benzoxazole, 2-(2-propynylthio)- .

| Biological Activity | Potential Targets |

| Anticancer | Topoisomerases, protein kinases, PARP-2 researchgate.net |

| Antimicrobial | DNA gyrase, fungal and bacterial cell wall synthesis enzymes researchgate.netnih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes researchgate.net |

| Antiviral | Viral proteases, polymerases ajchem-a.com |

| Enzyme Inhibition | Monoamine oxidase (MAO) researchgate.net |

Integration with Advanced Material Science Technologies for Enhanced Performance

Benzoxazole-containing compounds are recognized for their utility as building blocks in the development of organic electronic materials. researchgate.net The unique electronic properties of the benzoxazole ring system, coupled with the reactive propargyl group, make Benzoxazole, 2-(2-propynylthio)- a promising candidate for applications in material science.

Emerging research avenues may include:

Organic Light-Emitting Diodes (OLEDs): The photoluminescent properties of benzoxazole derivatives could be harnessed in the development of new materials for OLEDs. The propargyl group could be used to polymerize or graft the molecules onto surfaces to create stable, thin films.

Sensors: The benzoxazole moiety can be functionalized to interact with specific analytes. The propargyl group allows for easy attachment to surfaces or nanoparticles, which could be used to develop novel chemical or biological sensors.

Smart Materials: The "clickable" nature of the propargyl group could be exploited to create responsive materials. For example, Benzoxazole, 2-(2-propynylthio)- could be incorporated into a polymer matrix and then cross-linked or functionalized in response to a specific stimulus.

Advanced Computational Predictions for Property-Function Relationships and De Novo Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For a molecule like Benzoxazole, 2-(2-propynylthio)- , where experimental data is limited, computational methods can provide valuable insights and guide future research.

Future computational studies could involve:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of Benzoxazole, 2-(2-propynylthio)- and its analogues with their predicted biological activities. bohrium.com This can help in designing new derivatives with enhanced potency and selectivity.

Molecular Docking: Docking simulations can be used to predict the binding mode and affinity of Benzoxazole, 2-(2-propynylthio)- to various biological targets. nih.govresearchgate.net This can aid in the identification of potential mechanisms of action and in the design of more effective inhibitors.

De Novo Design: Advanced algorithms can be used to design novel molecules based on the Benzoxazole, 2-(2-propynylthio)- scaffold with optimized properties for specific applications. This can accelerate the discovery of new drug candidates or materials.

The table below lists some computational techniques and their potential applications for Benzoxazole, 2-(2-propynylthio)- .

| Computational Technique | Application |

| Density Functional Theory (DFT) | Calculation of electronic properties, reactivity, and spectroscopic data nih.gov |

| Molecular Dynamics (MD) Simulations | Study of conformational changes and interactions with biological macromolecules |

| CoMFA/CoMSIA | 3D-QSAR studies to understand the relationship between molecular fields and biological activity bohrium.com |

Multidisciplinary Approaches for Comprehensive Understanding and Application Development

The full potential of Benzoxazole, 2-(2-propynylthio)- can only be realized through a multidisciplinary research approach that integrates expertise from various fields.

Future research will require collaboration between:

Organic Chemists: To develop efficient and sustainable synthetic methods.

Medicinal Chemists and Pharmacologists: To design and evaluate the biological activities of new derivatives. mdpi.comnih.gov

Biologists and Biochemists: To elucidate the mechanisms of action and identify biological targets.

Material Scientists and Engineers: To explore applications in advanced materials and devices.

Computational Chemists: To provide theoretical insights and guide experimental work.

By combining these diverse perspectives, a comprehensive understanding of the structure-property relationships of Benzoxazole, 2-(2-propynylthio)- can be achieved, leading to the development of novel applications in medicine, materials science, and beyond. This synergistic approach will be essential to unlock the full potential of this promising chemical entity.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-propynylthio)-benzoxazole derivatives?

The synthesis typically involves condensation of 2-aminophenol with thiol-containing propargyl derivatives (e.g., propargyl thioethers) under acid-catalyzed or oxidative conditions. Key protocols include:

- Cyclocondensation : Reacting 2-aminophenol with propargyl thioethers in the presence of catalysts like Cu(I) or Fe(III) to promote cyclization .

- Oxidative coupling : Using iodine or peroxides to facilitate intramolecular C–S bond formation . Characterization via NMR, IR, and mass spectrometry is critical to confirm regioselectivity and purity.

Q. Which spectroscopic techniques are essential for characterizing 2-(2-propynylthio)-benzoxazole derivatives?

- Vibrational spectroscopy (FT-IR) : Identifies S–H and C≡C stretching modes (2500–3300 cm⁻¹) to confirm thiol and propargyl groups .

- NMR : H and C NMR resolve electronic environments of the benzoxazole core and substituents. For example, the propargyl proton appears as a triplet near δ 2.1–2.3 ppm .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can solvent-free or green chemistry approaches optimize the synthesis of 2-(2-propynylthio)-benzoxazole derivatives?

Recent protocols emphasize:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yields (e.g., 80–90% in 15 minutes under 300 W) .

- Catalyst recycling : Heterogeneous catalysts like FeO nanoparticles enable reuse for 5–7 cycles without significant activity loss .

- Solvent-free cyclization : Thermal activation at 120–150°C minimizes waste, though regioselectivity must be monitored via HPLC .

Q. How do researchers resolve contradictions between in vitro cytotoxicity and in silico ADMET predictions for benzoxazole derivatives?

- Case study : Derivatives with IC values >50 μM in MTT assays may still show hepatotoxicity in silico (Pro Tox-II). Mitigation strategies include:

- Structural modification : Introducing electron-withdrawing groups (e.g., –NO) to reduce hepatotoxicity while retaining activity .

- Dose-response validation : Re-testing compounds at lower concentrations (10–20 μM) to align with predicted safe thresholds .

Q. What strategies enhance the photostability and fluorescence efficiency of ESIPT-based 2-(2-propynylthio)-benzoxazole probes?

- Substituent engineering : Electron-donating groups (e.g., –OCH) at the 4-position stabilize the excited-state intramolecular proton transfer (ESIPT) process, doubling quantum yields (Φ = 0.45–0.60) .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) suppress non-radiative decay, enhancing emission intensity .

- Computational screening : Time-dependent DFT (TD-DFT) predicts optimal substituents for dual fluorescence, validated via transient absorption spectroscopy .

Q. How can molecular docking and dynamics improve the design of 2-(2-propynylthio)-benzoxazole as kinase inhibitors?

- Docking (AutoDock Vina) : Prioritize scaffolds with hydrogen bonds to kinase ATP-binding pockets (e.g., EGFR: binding energy ≤ −8.5 kcal/mol) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. For example, RMSD < 2 Å indicates stable binding .

- Pharmacophore mapping : Align propargylthio groups with hydrophobic pockets to enhance selectivity .

Data Contradiction Analysis

Q. Why do some 2-(2-propynylthio)-benzoxazole derivatives show antibacterial activity in vitro but fail in vivo?

- Potential causes :

- Poor solubility (<10 μg/mL in PBS) limits bioavailability .

- Rapid metabolism via hepatic CYP450 enzymes (predicted via Swiss ADME) .

- Solutions :

- Prodrug design : Introduce ester groups hydrolyzed in plasma to improve solubility .

- Nanoformulation : Encapsulate derivatives in PLGA nanoparticles for sustained release .

Methodological Tables

Q. Table 1. Comparative Analysis of Synthetic Routes

Q. Table 2. Computational vs. Experimental Toxicity Data

| Derivative | Predicted Hepatotoxicity (Pro Tox-II) | Experimental IC (μM) | Discrepancy Resolution Strategy |

|---|---|---|---|

| Compound A (R=NO) | Yes | 53 | Reduce dosage to 20 μM |

| Compound B (R=OCH) | No | 46 | Retain structure, optimize formulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.